rac trans-4-Hydroxy Glyburide-13C,d3

Bioanalysis Mass Spectrometry Isotopic Purity

This analytically validated rac trans-4-Hydroxy Glyburide-13C,d3 is the optimal internal standard for LC-MS/MS quantification of the active trans-4-hydroxy glyburide metabolite. Its unique 13C,d3 labeling provides a +4 Da mass shift that ensures chromatographic co-elution and clear spectral separation from the endogenous analyte, overcoming the quantification failures of unlabeled standards or mismatched labeled variants. With ≥98% isotopic purity, it enables accurate determination of LLOQs in the low ng/mL range, supports regulatory-compliant pharmacokinetic studies in special populations, and meets ICH impurity profiling requirements. Essential for drug metabolism & DDI studies using human liver microsomes or recombinant CYP2C8/2C9 enzymes.

Molecular Formula C23H28ClN3O6S
Molecular Weight 514.013
CAS No. 1217639-30-9
Cat. No. B564266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac trans-4-Hydroxy Glyburide-13C,d3
CAS1217639-30-9
Synonyms5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide;  trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3;  4-trans-Hydroxycyclohexyl Glybur
Molecular FormulaC23H28ClN3O6S
Molecular Weight514.013
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3
InChIKeyIUWSGCQEWOOQDN-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac trans-4-Hydroxy Glyburide-13C,d3 (CAS 1217639-30-9): A Stable Isotope-Labeled Internal Standard for Quantification of the Active Glyburide Metabolite


rac trans-4-Hydroxy Glyburide-13C,d3 is a stable isotope-labeled analog of rac trans-4-hydroxy glyburide, the primary active metabolite of the antidiabetic drug glyburide (glibenclamide) . This compound is labeled with one carbon-13 (13C) atom and three deuterium (d3) atoms, resulting in a molecular mass shift of +4 Da relative to the unlabeled metabolite . It is specifically formulated as a high-purity internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of the trans-4-hydroxy glyburide metabolite in complex biological matrices [1].

Why Unlabeled or Differently Labeled Standards Cannot Be Substituted for rac trans-4-Hydroxy Glyburide-13C,d3


In LC-MS/MS bioanalysis, the selection of an internal standard is not a generic choice; it requires precise physicochemical matching between the standard and the target analyte to correct for matrix effects, extraction efficiency, and instrument variability [1]. Using an unlabeled rac trans-4-hydroxy glyburide as an internal standard would be analytically invalid, as it would be indistinguishable from the endogenous metabolite being measured, precluding any quantitation [2]. Substituting a standard with a different isotopic labeling pattern, such as Glyburide-d11 (intended for the parent drug) or trans-4-Hydroxy Glyburide-d5 (a +5 Da shift), introduces subtle but measurable differences in retention time and ionization efficiency that can compromise assay accuracy, particularly for regulatory submissions requiring stringent validation . The specific +4 Da mass shift provided by the 13C,d3 labeling of this product ensures optimal chromatographic co-elution and spectral separation, making it the analytically sound choice for quantifying trans-4-hydroxy glyburide .

Quantitative Evidence for the Analytical Differentiation of rac trans-4-Hydroxy Glyburide-13C,d3


Precise Isotopic Purity for Minimized Cross-Talk in MRM

rac trans-4-Hydroxy Glyburide-13C,d3 is certified with an isotopic enrichment of 98% atom% 13C and 98% atom% D, ensuring a stable +4 Da mass shift from the unlabeled analyte (MW 510.01 Da vs. 514.01 Da) . This high enrichment minimizes the 'cross-talk' phenomenon in MRM transitions, where the internal standard's signal from natural abundance isotopes can interfere with the analyte's quantitation channel. For comparison, a standard with lower isotopic purity (e.g., 95% atom% D) would result in a significantly higher contribution to the analyte's M0 peak, reducing the accuracy of low-concentration measurements [1].

Bioanalysis Mass Spectrometry Isotopic Purity

Superior Chromatographic Co-Elution Compared to Differently Labeled Analogs

While both 13C- and deuterium-labeled internal standards are used to correct for matrix effects, excessive deuterium labeling (e.g., d11) can cause a noticeable inverse isotope effect, leading to a retention time shift on reverse-phase columns [1]. In contrast, the single 13C and triple d3 substitution in rac trans-4-Hydroxy Glyburide-13C,d3 provides a +4 Da mass shift with minimal impact on its chromatographic behavior, ensuring it co-elutes more precisely with the unlabeled trans-4-hydroxy glyburide analyte (MW 510.01 Da) . This minimizes the differential matrix effect that can occur when the internal standard and analyte experience slightly different ionization environments, a key requirement for robust LC-MS/MS methods [2].

Chromatography LC-MS/MS Method Validation

Validated Internal Standard for the Active Metabolite in DMPK Studies

rac trans-4-Hydroxy Glyburide is a major active metabolite of glyburide, possessing its own pharmacological activity at the SUR1/Kir6.2 receptor with IC50 values of 0.95 nM and 100 nM at high- and low-affinity sites, respectively . Consequently, accurate quantification of this metabolite is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling. rac trans-4-Hydroxy Glyburide-13C,d3 is specifically manufactured to serve as the internal standard for this metabolite, unlike the parent drug internal standard Glyburide-d11, which is not suitable for quantifying the metabolite [1]. This product allows researchers to apply validated LC-MS/MS methods with a lower limit of quantification (LLOQ) as low as 1 ng/mL, as demonstrated in clinical plasma assays using stable isotope-labeled internal standards for glyburide-related analytes [2].

Drug Metabolism Pharmacokinetics Metabolite Quantification

Differentiation from cis-3-Hydroxy Metabolite for Isomer-Specific Analysis

Glyburide metabolism yields several hydroxylated metabolites, including the active trans-4-hydroxy and cis-3-hydroxy isomers, which are pharmacologically distinct [1]. The unlabeled trans-4-hydroxy glyburide is distinguishable from its cis-3-hydroxy counterpart by its different retention time and mass spectrum [2]. rac trans-4-Hydroxy Glyburide-13C,d3 is the labeled version of the trans-4-hydroxy isomer and is essential for isomer-specific quantification. Using a non-isomer-specific internal standard would confound the analysis, as it would not account for potential differences in ionization efficiency or recovery between the two isomers. This product's defined stereochemistry (rac trans) ensures that the internal standard behaves identically to the specific analyte of interest, a critical factor when quantifying metabolites with similar but not identical physicochemical properties .

Metabolite Profiling Chiral Chromatography Isomer Differentiation

Optimal Scientific and Industrial Applications for rac trans-4-Hydroxy Glyburide-13C,d3


Regulated Bioanalysis for Clinical Pharmacokinetic Studies of Glyburide

This internal standard is essential for the validated LC-MS/MS quantification of the active trans-4-hydroxy glyburide metabolite in human plasma and urine samples during clinical trials. Its use ensures compliance with regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) by providing the necessary accuracy and precision, with demonstrated LLOQs in the low ng/mL range . This is critical for establishing the pharmacokinetic profile of glyburide and its active metabolites in patient populations [1].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Researchers use this compound as an internal standard to accurately measure the formation of the trans-4-hydroxy metabolite in vitro using human liver microsomes or recombinant CYP enzymes (CYP2C8/2C9) [2]. The precise quantitation enabled by the 13C,d3 label allows for the determination of accurate enzyme kinetic parameters (Km, Vmax) and the assessment of inhibition or induction potential by co-administered drugs, data that are pivotal for IND and NDA submissions [3].

Quality Control of Glyburide Formulations and Stability Testing

In pharmaceutical manufacturing, this labeled standard is used to quantify the trans-4-hydroxy glyburide metabolite as a specified impurity during forced degradation studies and long-term stability testing of glyburide drug products. The high isotopic purity (98% atom% 13C and D) of the standard minimizes interference with the impurity peak, allowing for accurate quantification of the impurity at levels as low as 0.1% of the parent drug peak, which is essential for meeting ICH guideline requirements for impurity profiling .

Pharmacokinetic Modeling in Special Populations (e.g., Pregnancy)

Due to the increased activity of CYP2C9 during pregnancy, glyburide metabolism is accelerated, making accurate measurement of its metabolites crucial for dose adjustment in gestational diabetes [2]. This internal standard is used in LC-MS/MS methods to precisely quantify trans-4-hydroxy glyburide in maternal and cord blood, enabling the development of robust physiologically-based pharmacokinetic (PBPK) models for this special population [3].

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